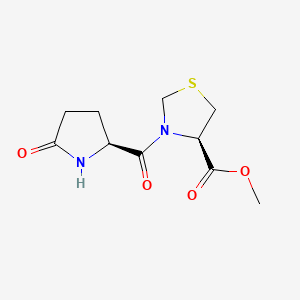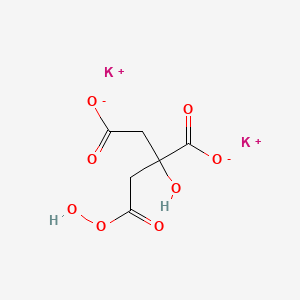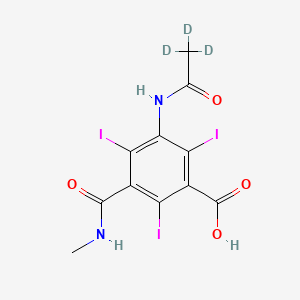![molecular formula C14H23NO4 B590438 (1S,3AR,6aS)-2-tert-butyl 1-methyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate CAS No. 1042330-85-7](/img/structure/B590438.png)
(1S,3AR,6aS)-2-tert-butyl 1-methyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1S,3AR,6aS)-2-tert-butyl 1-methyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate” is a chemical compound. It is a bicyclic pyrrole derivative . The molecular formula is C17H29NO4 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility in various solvents. For this compound, the molecular weight is 311.42 . Other specific physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique
Overview of Applications in Environmental and Material Sciences
The compound "(1S,3AR,6aS)-2-tert-butyl 1-methyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate" belongs to a class of synthetic phenolic antioxidants widely used in various industries to extend the shelf life of products by inhibiting oxidative reactions. Research focuses on its environmental occurrence, fate, and potential human exposure, alongside the exploration of its use in material sciences for enhancing the properties of polymers and other materials.
Environmental Presence and Human Exposure
Studies have found that synthetic phenolic antioxidants, including similar compounds, are present in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. They have also been detected in human tissues, including fat, serum, urine, breast milk, and fingernails, indicating widespread exposure through food intake, dust ingestion, and the use of personal care products. Among the concerns are the potential hepatic toxicity and endocrine-disrupting effects of these compounds, with some transformation products posing greater risks than the parent compounds. Future research is directed towards the development of novel antioxidants with lower toxicity and environmental impact (Liu & Mabury, 2020).
Applications in Material Sciences
The exploration of ionic liquids and other solvents for separation processes in industrial applications reveals potential uses for structurally related compounds in enhancing separation efficiency and selectivity. Research on mixtures containing similar ethers demonstrates the ability of these compounds to improve the separation of alkenes from alkanes, showcasing their importance in chemical processing and the petroleum industry (Domańska, Wlazło, & Karpińska, 2016).
In the context of environmental remediation, studies on the degradation of methyl tert-butyl ether (MTBE) by adding hydrogen in cold plasma reactors highlight the relevance of understanding the chemical behavior and decomposition pathways of ethers and their derivatives. Such research contributes to the development of novel methods for treating pollutants and enhancing environmental protection efforts (Hsieh, Tsai, Chang, & Tsao, 2011).
Orientations Futures
The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, and mechanism of action. Additionally, its potential applications, such as its use in the preparation of hepatitis C virus (HCV) protease inhibitors , could be explored further.
Propriétés
IUPAC Name |
2-O-tert-butyl 3-O-methyl (3S,3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-8-9-6-5-7-10(9)11(15)12(16)18-4/h9-11H,5-8H2,1-4H3/t9-,10-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSVHBBIOYWTNE-DCAQKATOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC2C1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCC[C@@H]2[C@H]1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3AR,6aS)-2-tert-butyl 1-methyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-[1,3]Dioxolo[4,5]pyrano[3,2-c]isoxazole(9CI)](/img/no-structure.png)




![1-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-4-imine](/img/structure/B590375.png)
![(2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B590379.png)